N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)octadecanamide
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Overview
Description
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)octadecanamide is an organic compound with the molecular formula C26H43Cl2NO2 It is characterized by the presence of a dichloro-substituted phenyl ring, an ethyl group, a hydroxy group, and an octadecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)octadecanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloro-4-ethyl-2-hydroxybenzaldehyde and octadecanoyl chloride.
Reaction Conditions: The aldehyde is first converted to the corresponding amine through reductive amination.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)octadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, reflux conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)octadecanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)octadecanamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical pathways. The dichloro-substituted phenyl ring may interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-hexyldecanamide
- Ethyl 3,5-dichloro-4-hydroxybenzoate
Uniqueness
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)octadecanamide is unique due to its long octadecanamide chain, which imparts distinct physicochemical properties. This differentiates it from other similar compounds that may have shorter alkyl chains or different substituents on the phenyl ring .
Properties
CAS No. |
118266-49-2 |
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Molecular Formula |
C26H43Cl2NO2 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)octadecanamide |
InChI |
InChI=1S/C26H43Cl2NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(30)29-23-20-22(27)21(4-2)25(28)26(23)31/h20,31H,3-19H2,1-2H3,(H,29,30) |
InChI Key |
CINXHSNKHJEMDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C(=C1O)Cl)CC)Cl |
Origin of Product |
United States |
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